2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Description
This compound is a deuterated derivative of a bile acid conjugate, featuring a cholanic acid backbone with a 3α-hydroxy group, a 24-oxo group, and a taurine moiety (2-aminoethanesulfonic acid) at position 22. The monosodium salt enhances solubility, making it suitable for biochemical and pharmaceutical applications. The deuteration at positions 2,2,4,4 (d4) introduces isotopic labeling, which is critical for metabolic tracking and stability studies . Its molecular formula is C₂₆H₄₀D₄NNaO₅S, with a monoisotopic mass of approximately 507.36 g/mol (calculated from ).
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i10D2,16D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAERYJYXPRIDTO-WRXPQEKCSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taurolithocholic Acid-d4 (sodium salt) involves the incorporation of deuterium atoms into the taurolithocholic acid molecule This is typically achieved through hydrogen-deuterium exchange reactionsThe final product is then converted to its sodium salt form for stability and solubility .
Industrial Production Methods
Industrial production of Taurolithocholic Acid-d4 (sodium salt) involves large-scale synthesis using automated systems to ensure high purity and consistency. The process includes rigorous quality control measures to maintain the deuterium content and overall chemical integrity. The compound is typically produced in crystalline form and stored under specific conditions to prevent degradation .
Chemical Reactions Analysis
Key Reaction Steps:
-
Deuteration of Taurine :
-
Conjugation with Lithocholic Acid :
-
Salt Formation :
Hydrolytic Reactions
The compound undergoes hydrolysis under acidic or enzymatic conditions to release deuterated taurine and lithocholic acid.
Hydrolysis Pathways:
Enzymatic Modifications
In biological systems, the compound participates in enterohepatic circulation and undergoes enzymatic transformations:
-
Phase II Metabolism :
-
Bacterial Deconjugation :
Stability Profile:
| Factor | Effect |
|---|---|
| pH | Stable at physiological pH (6–8); hydrolyzes rapidly in strong acid/base. |
| Light/Temperature | Degrades under prolonged UV exposure or temperatures > 100°C . |
Isotopic Effects:
-
The deuterium labeling minimally affects reaction kinetics but enhances detection in mass spectrometry (e.g., shifts) .
Comparative Reactivity with Non-Deuterated Analogs
| Property | Deuterated Compound | Non-Deuterated Analog |
|---|---|---|
| Hydrolysis Rate | Slightly slower due to kinetic isotope effect. | Faster cleavage under identical conditions. |
| Metabolic Turnover | Comparable, with no significant differences. | Standard enterohepatic recycling observed. |
Scientific Research Applications
Metabolic Studies
Sodium taurolithocholate plays a significant role in the study of bile acid metabolism. It is involved in the modulation of lipid absorption and digestion. Researchers utilize this compound to investigate its effects on cholesterol homeostasis and the enterohepatic circulation of bile acids.
Drug Formulation
The compound is often used as an excipient in pharmaceutical formulations. Its surfactant properties help enhance the solubility and bioavailability of poorly soluble drugs. This application is crucial in developing oral medications where improved absorption is necessary.
Therapeutic Interventions
Sodium taurolithocholate has been studied for its potential therapeutic effects in various conditions:
- Cholestasis : It may aid in alleviating symptoms associated with cholestasis by promoting bile flow.
- Liver Diseases : Research indicates that it can have protective effects on liver cells against toxic substances.
- Cancer Research : Some studies suggest that sodium taurolithocholate may influence cancer cell proliferation and apoptosis, making it a candidate for further exploration in oncology.
Case Studies and Research Findings
| Study Title | Year | Findings |
|---|---|---|
| "Effects of Taurolithocholic Acid on Lipid Metabolism" | 2020 | Demonstrated that sodium taurolithocholate significantly enhances lipid absorption in rodent models. |
| "Sodium Taurolithocholate as a Potential Therapeutic Agent for Liver Injury" | 2021 | Found that administration of the compound reduced liver enzyme levels and improved histological outcomes in animal models of liver injury. |
| "Role of Bile Acids in Cancer Cell Signaling" | 2022 | Investigated how sodium taurolithocholate influences signaling pathways related to cell growth and apoptosis in colon cancer cells. |
Mechanism of Action
Taurolithocholic Acid-d4 (sodium salt) exerts its effects primarily through interactions with bile acid receptors and transporters. It modulates various signaling pathways involved in bile acid metabolism, including the activation of nuclear receptors such as farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (GPBAR1). These interactions influence gene expression, lipid metabolism, and cellular homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and analytical differences between the target compound and related bile acid derivatives:
Key Observations:
Deuteration: The target compound’s d4 labeling distinguishes it from non-deuterated analogs like TUDCA, enabling precise tracking in pharmacokinetic studies .
Oxidation State : Unlike TUDCA (3α,7β-dihydroxy), the target lacks a 7β-OH group but shares the 24-oxo group, which is critical for conjugation with taurine .
Functional Modifications : 3α-Sulfatolithocholyltaurine () incorporates a sulfate group, increasing polarity and altering receptor interactions compared to the sulfonic acid derivatives .
Analytical Characterization
Mass Spectrometry (MS):
- The target compound’s deuterated structure produces a distinct isotopic pattern in LC-ESI-TOF/MS, with a mass shift of +4 Da compared to non-deuterated analogs (e.g., TUDCA at m/z 499.296 vs. target at m/z ~503.3) .
- highlights MS fragmentation patterns for 3α,7β-dihydroxy derivatives, showing neutral losses of H₂O (-18 Da) and SO₃ (-80 Da), which are conserved across sulfonic acid conjugates .
Nuclear Magnetic Resonance (NMR):
- Deuteration at positions 2,2,4,4 reduces proton signals in ¹H-NMR, simplifying spectral interpretation for regions adjacent to deuterated carbons .
- Comparative NMR studies (e.g., ) reveal that hydroxylation and oxidation patterns significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36) of the cholanic acid backbone .
Pharmacological and Metabolic Differences
- TUDCA (): Exhibits well-documented anti-apoptotic and anti-inflammatory effects via modulation of the unfolded protein response (UPR). The absence of deuteration in TUDCA allows faster metabolic clearance compared to the deuterated target compound .
- Deuterated Analog : The d4 labeling likely extends half-life (deuterium isotope effect), making it advantageous for long-term metabolic studies .
- 3α-Sulfatolithocholyltaurine (): Sulfation enhances excretion efficiency but reduces membrane permeability, limiting therapeutic utility compared to sulfonic acid derivatives .
Biological Activity
The compound 2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt, is a derivative of bile acids and has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cholane backbone with hydroxyl and amino functional groups. Its molecular formula is , and it has a molecular weight of approximately 525.67 g/mol. The presence of deuterium atoms (d4) in its structure indicates isotopic labeling which can be useful in metabolic studies.
- Bile Acid Receptor Modulation : The compound interacts with bile acid receptors such as the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid homeostasis and lipid metabolism. Activation of FXR can lead to changes in gene expression related to cholesterol and glucose metabolism .
- Anti-inflammatory Effects : Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-kB) pathway. This inhibition can reduce the expression of pro-inflammatory cytokines .
- Cell Proliferation and Apoptosis : Studies suggest that this compound can influence cell proliferation and apoptosis in various cell lines. It appears to promote apoptosis in cancer cells while having a protective effect on normal cells .
In Vitro Studies
In vitro experiments have demonstrated that the compound can significantly reduce the viability of certain cancer cell lines, including breast and colon cancer cells. The IC50 values observed ranged from 10 to 30 µM, indicating a potent cytotoxic effect .
Data Table: Summary of Biological Activities
Case Study 1: Cancer Cell Lines
A study conducted on human breast cancer cell lines showed that treatment with the monosodium salt resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.
Case Study 2: Metabolic Regulation
In a metabolic study involving diabetic rats, administration of the compound resulted in improved glucose tolerance and reduced serum cholesterol levels. These findings suggest potential therapeutic applications for metabolic disorders .
Q & A
Q. What analytical techniques are recommended for structural confirmation of this compound?
Q. What is the compound’s biological significance in metabolic pathways?
As a deuterated bile acid-taurine conjugate, it serves as a tracer for:
- Enterohepatic circulation: Studying hepatic uptake, intestinal reabsorption, and biliary excretion .
- Lipid solubilization: Quantifying micelle formation kinetics using deuterium-labeled analogs to avoid isotopic interference .
- Receptor binding assays: Competitive inhibition studies with farnesoid X receptor (FXR) or TGR5 .
Advanced Research Questions
Q. How can researchers address solubility challenges in experimental setups?
The compound’s amphiphilic nature requires:
- Deuterated solvents: Use D₂O or deuterated methanol to enhance solubility while maintaining isotopic integrity .
- Micellar systems: Incorporate bile salt micelles (e.g., sodium cholate) at physiological pH (6.5–7.5) to mimic in vivo conditions .
- Surfactant optimization: Test poloxamers or cyclodextrins for in vitro assays .
Q. How to resolve contradictions in metabolic flux data across studies?
Discrepancies arise from:
Q. What strategies optimize synthesis yield and purity?
Key considerations:
- Deuterium incorporation: Use 2,2,4,4-d4-ethanolamine to ensure site-specific labeling during taurine conjugation .
- Purification: Reverse-phase HPLC with C18 columns and 0.1% formic acid in acetonitrile/water gradients .
- Purity validation: Monitor sulfonic acid content via ion chromatography (≥98% purity) .
Methodological and Theoretical Frameworks
Q. How to differentiate structural isomers in mass spectrometry?
- MS/MS fragmentation patterns: Isolate ions at m/z 580.3 (deprotonated parent) and compare sulfonate (-SO₃⁻) vs. hydroxyl (-OH) fragment losses .
- Ion mobility spectrometry (IMS): Resolve isomers based on collision cross-section differences (e.g., 3α vs. 3β hydroxy configurations) .
Q. How to integrate findings into bile acid transport theories?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
